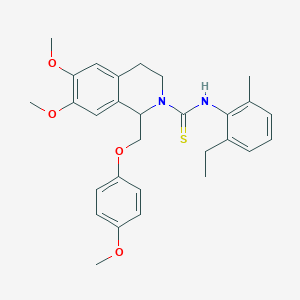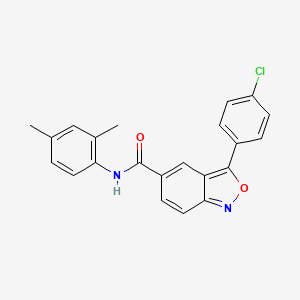
N-(2-ethyl-6-methylphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Phenoxy Methyl Group: This step involves a nucleophilic substitution reaction where a phenol derivative reacts with a halomethyl compound.
Formation of the Carbothioamide Group: This can be achieved by reacting the intermediate with a thiocarbamoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Various substituted phenoxy methyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry:
- Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-ETHYL-6-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
- METHYL N-(2-ETHYL-6-METHYLPHENYL)CARBAMATE
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of ethyl and methyl groups, they differ in their functional groups and overall structure.
- Reactivity: The presence of different functional groups can lead to variations in reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific properties and reactivity.
Properties
Molecular Formula |
C29H34N2O4S |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C29H34N2O4S/c1-6-20-9-7-8-19(2)28(20)30-29(36)31-15-14-21-16-26(33-4)27(34-5)17-24(21)25(31)18-35-23-12-10-22(32-3)11-13-23/h7-13,16-17,25H,6,14-15,18H2,1-5H3,(H,30,36) |
InChI Key |
MRWHCEPNWZIJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11455244.png)

![N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11455249.png)
![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11455250.png)
![7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol](/img/structure/B11455255.png)

![ethyl 7-butyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455264.png)
![methyl 2-[(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11455269.png)
![N-{5-Oxo-2-propyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11455272.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B11455278.png)
![3-ethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11455282.png)
![2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11455288.png)
![6-(4-Chlorobenzyl)-3-[(2,3-dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11455298.png)
![6-Benzyl-3-[(4-bromophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11455302.png)
